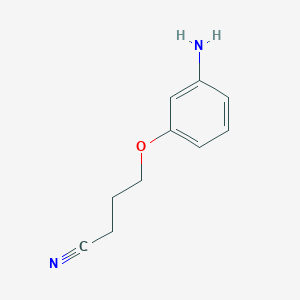

4-(3-Aminophenoxy)butanenitrile

Descripción

Contextual Significance within Organic Synthesis and Chemical Development

In the realm of organic synthesis, the strategic combination of different functional groups within a single molecule is a cornerstone of designing new materials and therapeutic agents. 4-(3-Aminophenoxy)butanenitrile serves as a prime example of such a molecule, offering multiple reactive sites for chemical modification. The primary amine group on the phenyl ring, the ether linkage, and the terminal nitrile group provide chemists with a versatile toolkit for constructing more complex molecular architectures. This multifunctionality makes it a valuable intermediate in the synthesis of a wide array of organic compounds, potentially including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The aminophenoxy portion of the molecule is a common scaffold in medicinal chemistry, known to interact with various biological targets. atlantis-press.comresearchgate.net The butanenitrile chain, on the other hand, can be readily transformed into other functional groups such as carboxylic acids or amines, further expanding its synthetic utility. ontosight.ai The synergy of these two components within one molecule allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced or unique activities.

Historical Overview of Aminophenoxy and Butanenitrile Derivatives in Academic Literature

While specific research on this compound itself is relatively recent, the parent aminophenoxy and butanenitrile scaffolds have a rich history in academic and industrial research. Aminophenoxy derivatives have been extensively studied for their biological activities. For instance, various aminophenoxy-based compounds have been investigated as inhibitors for a range of enzymes and receptors, highlighting their importance in drug discovery. atlantis-press.comresearchgate.net The synthesis and application of aminophenoxy structures are well-documented in chemical literature, with numerous methods developed for their preparation and modification. prepchem.com

Similarly, butanenitrile and its derivatives have long been recognized as important intermediates in organic synthesis. ontosight.airesearchgate.net The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. Historically, research on butanenitrile derivatives has focused on their utility in creating carbon-carbon bonds and as precursors to amines and carboxylic acids. ontosight.ailookchem.com The study of various substituted butanenitriles has contributed significantly to the broader understanding of nitrile chemistry and its applications in the synthesis of complex organic molecules. rsc.org The convergence of these two well-established classes of compounds in the form of this compound represents a logical progression in the quest for novel chemical entities.

Structural Features and their Academic Relevance

The academic relevance of this compound is intrinsically linked to its unique structural features. The molecule can be dissected into three key components: the aromatic amine, the ether linkage, and the aliphatic nitrile.

The Aromatic Amine: The presence of a primary amine on the phenyl ring provides a nucleophilic center and a site for diazotization, enabling a wide range of derivatization reactions. This functionality is crucial for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The position of the amine group (meta to the ether linkage) influences the electronic properties and reactivity of the aromatic ring.

The Aliphatic Nitrile: The terminal nitrile group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for significant structural modifications at this end of the molecule, making it a key handle for synthetic transformations. ontosight.ai

These features, summarized in the table below, make this compound a subject of academic interest for exploring new reaction methodologies and for its potential as a scaffold in the design of functional molecules.

| Structural Feature | Description | Academic Relevance |

| Molecular Formula | C10H12N2O | Provides the elemental composition. uni.lu |

| Molecular Weight | 176.22 g/mol | A fundamental physical property. sigmaaldrich.comscbt.com |

| IUPAC Name | This compound | The systematic name for the compound. sigmaaldrich.comfluorochem.co.uk |

| CAS Number | 802009-56-9 | A unique identifier for the chemical substance. sigmaaldrich.comfluorochem.co.uk |

| Canonical SMILES | N#CCCCOc1cccc(N)c1 | A string representation of the molecular structure. fluorochem.co.uk |

| InChI Key | YCURMYBAXCTAFM-UHFFFAOYSA-N | A hashed representation of the InChI string. sigmaaldrich.com |

Scope and Research Objectives Pertaining to this compound

The primary research objectives concerning this compound are centered on harnessing its synthetic potential. Key areas of investigation include:

Development of Efficient Synthesis Routes: While the compound is commercially available, academic research often focuses on developing novel and more efficient synthetic methods. This can involve exploring different starting materials, catalysts, and reaction conditions to improve yield, reduce cost, and enhance the environmental friendliness of the synthesis.

Exploration of its Reactivity: A significant portion of research is dedicated to understanding and exploiting the reactivity of its various functional groups. This includes studying the selective modification of the amine, ether, and nitrile functionalities to create a diverse library of new compounds.

Application in the Synthesis of Target Molecules: A major goal is to utilize this compound as a key intermediate in the total synthesis of more complex and valuable molecules. This could include the synthesis of novel drug candidates, functional materials, or molecular probes for biological studies. For instance, it could serve as a precursor for compounds with potential applications in areas where aminophenoxy and nitrile moieties are known to be beneficial. researchgate.netamericanelements.com

Investigation of its Physicochemical Properties: A thorough understanding of the compound's physical and chemical properties is essential for its effective application. Research in this area may include detailed spectroscopic analysis, determination of solubility in various solvents, and computational studies to understand its conformational preferences and electronic structure.

In essence, the ongoing research on this compound aims to fully elucidate its chemical character and leverage its unique structure to advance the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-aminophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCURMYBAXCTAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Aminophenoxy Butanenitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(3-Aminophenoxy)butanenitrile reveals two primary disconnection points, leading to logical precursors for its synthesis. The most apparent disconnections are at the ether linkage and the aromatic amine, suggesting key starting materials and intermediate compounds.

Identification of Key Precursors and Synthetic Intermediates

The primary disconnection of the ether bond (C-O) points to 3-aminophenol (B1664112) and a four-carbon chain with a leaving group and a nitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This approach focuses on forming the ether linkage as a key step.

Alternatively, a disconnection at the C-N bond of the aromatic amine suggests an intermediate like 4-(3-nitrophenoxy)butanenitrile. This intermediate can then be reduced to the target amine. This strategy introduces the amino group in the final step of the synthesis.

Therefore, the key precursors identified through this analysis are:

3-Aminophenol

4-Halobutanenitrile (e.g., 4-chlorobutanenitrile, 4-bromobutanenitrile)

3-Nitrophenol

The primary synthetic intermediate in the second strategy is:

4-(3-Nitrophenoxy)butanenitrile

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These can be categorized by the key bond formations: etherification, nitrile introduction, and amination.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In one common approach, 3-aminophenol is reacted with 4-chlorobutanenitrile in the presence of a base. The base deprotonates the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 4-chlorobutanenitrile, displacing the chloride and forming the desired ether linkage.

Table 1: Reaction Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature | Yield |

| 3-Aminophenol, 4-Chlorobutanenitrile | K₂CO₃ | DMF | 80 °C | Good |

| 3-Aminophenol, 4-Bromobutanenitrile | NaH | THF | Reflux | High |

Note: Specific yield percentages can vary based on reaction scale and purification methods.

Nitrile Group Introduction Strategies

The nitrile group can be introduced through several methods. A common strategy involves the nucleophilic substitution of a halogen with a cyanide salt. chemguide.co.uklibretexts.org For instance, a precursor such as 4-(3-aminophenoxy)butyl bromide could be reacted with sodium or potassium cyanide in a suitable solvent like ethanol (B145695) to yield this compound. chemguide.co.uk This method is particularly useful for extending a carbon chain. chemguide.co.uklibretexts.org

Another approach is the dehydration of an amide. If 4-(3-aminophenoxy)butanamide were available, it could be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) to form the corresponding nitrile. chemguide.co.uklibretexts.org

Additionally, nitriles can be formed from aldehydes and ketones via the formation of cyanohydrins, followed by further reactions. chemguide.co.uklibretexts.org However, this is less direct for the synthesis of this compound.

Amination Reactions for Aromatic Amine Synthesis

The synthesis of the aromatic amine functionality is often achieved through the reduction of a nitro group. This is a reliable and widely used transformation in organic synthesis. libretexts.org A common precursor for this strategy is 4-(3-nitrophenoxy)butanenitrile.

The reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like platinum or palladium on carbon is a clean and efficient method. libretexts.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium, or iron, zinc, or tin in acid, are also effective for this transformation. libretexts.org Tin(II) chloride is considered a mild reducing agent and can be advantageous when other reducible functional groups are present in the molecule. libretexts.org

Table 2: Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages |

| H₂, Pd/C or PtO₂ | Catalytic amount, often at room temperature and atmospheric pressure | Clean reaction, high yields |

| SnCl₂·2H₂O | Acidic solution (e.g., HCl) | Mild conditions, good for sensitive substrates |

| Fe/HCl or Zn/HCl | Stoichiometric amounts, often requires heating | Inexpensive reagents |

Sequential and Convergent Synthesis Approaches

The synthesis of this compound can be designed as either a sequential (linear) or a convergent synthesis.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the construction of the key C-O and C-N bonds within this compound. Transition metal catalysis, organocatalysis, and biocatalysis each present unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal Catalysis for C-N and C-O Bond Formation

The structure of this compound features an ether linkage and an amino group on an aromatic ring, making transition metal-catalyzed cross-coupling reactions highly relevant for its synthesis.

The formation of the aryl ether bond (C-O) is a critical step. A common method for this is the Williamson ether synthesis, which can be catalyzed by transition metals to improve efficiency and mildness of reaction conditions. Palladium- and copper-based catalysts are particularly prominent in C-O bond formation. For instance, the Buchwald-Hartwig amination and etherification reactions, which utilize palladium catalysts with specialized phosphine (B1218219) ligands, have become standard methods for constructing C-N and C-O bonds, respectively. nih.govnih.gov

In the context of synthesizing this compound, a plausible route involves the coupling of 3-aminophenol with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile). Copper-catalyzed Ullmann-type reactions are also effective for forming C-O bonds and can be a viable alternative to palladium catalysis. nih.gov These reactions often require a base to deprotonate the phenol and a suitable ligand to facilitate the catalytic cycle.

| Catalyst System | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / BINAP | 3-Aminophenol, 4-Bromobutanenitrile | Toluene | Cs₂CO₃ | 100 | High (anticipated) | nih.gov |

| CuI / L-proline | 3-Aminophenol, 4-Iodobutanenitrile | DMSO | K₂CO₃ | 90 | High (anticipated) | nih.gov |

| NiCl₂(dppf) | 3-Aminophenol, 4-Chlorobutanenitrile | Dioxane | K₃PO₄ | 110 | Good (anticipated) | nih.gov |

This table presents plausible reaction conditions for the transition metal-catalyzed synthesis of this compound based on analogous C-O coupling reactions.

For the C-N bond, while the amino group is already present in the starting material (3-aminophenol), protection and deprotection steps might be necessary to avoid side reactions. Alternatively, a strategy could involve the amination of a precursor such as 4-(3-hydroxyphenoxy)butanenitrile.

Organocatalysis and Biocatalysis in Reaction Schemes

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild and environmentally benign conditions. beilstein-journals.orgmdpi.comrsc.org For the synthesis of this compound, an organocatalyst could potentially be employed in the etherification step. For example, phase-transfer catalysts can facilitate the Williamson ether synthesis by transporting the phenoxide ion into the organic phase to react with the alkyl halide. Chiral organocatalysts could also be envisioned for creating stereocenters if a chiral variant of the target molecule were desired. beilstein-journals.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov For the synthesis of this compound, several classes of enzymes could be relevant. Lipases, for instance, are known to catalyze esterification and transesterification reactions, and in some cases, can be used for etherification. researchgate.net Nitrilases are another class of enzymes that can catalyze the hydrolysis of nitriles to carboxylic acids or amides, or in the reverse direction, the synthesis of nitriles. nih.gov A potential biocatalytic route could involve the enzymatic conversion of a precursor aldehyde to the corresponding nitrile.

| Biocatalyst | Reaction Type | Substrate(s) | Solvent | Conditions | Product | Reference |

| Lipase (e.g., from Candida antarctica) | Etherification | 3-Aminophenol, 1,4-Dihalobutane | Organic Solvent | Mild temperature | 4-(3-Aminophenoxy)butyl halide | researchgate.net |

| Nitrilase | Nitrile Synthesis | 4-(3-Aminophenoxy)butanal, Ammonia (B1221849), Oxidant | Aqueous Buffer | pH 7-8, Room Temp | This compound | nih.gov |

This table illustrates potential biocatalytic steps towards the synthesis of this compound based on known enzyme capabilities.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing more sustainable chemical processes. wikipedia.orgmdpi.com These principles are integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Solvent Selection and Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. For the synthesis of this compound, traditional solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be effective but pose environmental and health concerns. prepchem.com

Green solvent selection would favor options like water, supercritical fluids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). google.com The use of phase-transfer catalysis can enable reactions in biphasic systems, often with water as one of the phases, which simplifies product separation and reduces the use of organic solvents. For the protection of the amine group, for example with a Boc group, solvents like dioxane are often used, but greener alternatives should be considered. researchgate.netepa.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org A high atom economy is desirable as it indicates less waste generation. The Williamson ether synthesis, a likely route to this compound, typically has a lower atom economy due to the formation of a salt byproduct.

For example, in the reaction of sodium 3-aminophenoxide with 4-chlorobutanenitrile: C₆H₆NNaO + C₄H₆ClN → C₁₀H₁₂N₂O + NaCl

The atom economy can be calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100

Addition reactions, on the other hand, have 100% atom economy. While a direct addition route to this compound is not obvious, designing a synthetic pathway that maximizes addition and minimizes substitution or elimination reactions is a key goal of green chemistry.

Reaction Mass Efficiency (RME) is another useful metric that takes into account the actual masses of all reactants, solvents, and reagents used to produce a certain mass of product, providing a more holistic view of the process efficiency. mygreenlab.org

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of green chemistry. This includes designing catalysts that are recyclable, have high turnover numbers, and are derived from abundant, non-toxic materials. For the synthesis of this compound, using a heterogeneous catalyst that can be easily separated from the reaction mixture and reused would be a significant green improvement. google.com

Furthermore, the use of renewable feedstocks is encouraged. google.com While the starting materials for this compound are typically derived from petrochemical sources, research into bio-based routes to aromatic compounds and functionalized alkanes is an active area of green chemistry.

Chemical Reactivity and Advanced Transformations of 4 3 Aminophenoxy Butanenitrile

Reactivity of the Aromatic Amino Group

The primary aromatic amine is a highly reactive functional group that readily participates in a variety of chemical transformations. Its nucleophilic nature and its influence on the aromatic ring's electron density are central to its reactivity profile.

Electrophilic Aromatic Substitution Reactions

Both the amino and the ether groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. This directorial effect stems from their ability to donate electron density to the aromatic pi system, which stabilizes the cationic intermediate formed during the reaction, particularly when the attack occurs at these positions. scialert.net

Given the positions of the existing substituents on the benzene (B151609) ring (meta to each other), the directing effects are additive and reinforce substitution at specific positions. The positions ortho to the amino group (positions 2 and 4) and the position para to the amino group (position 6) are strongly activated. Similarly, the ether group activates its ortho positions (2 and 6) and its para position (4). The confluence of these effects makes positions 2, 4, and 6 the most probable sites for electrophilic attack.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Activated Positions |

| -NH₂ (Amino) | Activating | Ortho, Para | C2, C4, C6 |

| -O-R (Ether) | Activating | Ortho, Para | C2, C6, C4 |

Note: Numbering assumes the carbon with the ether linkage is C1 and the carbon with the amino group is C3.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. scialert.net

Nucleophilic Additions and Condensations

The lone pair of electrons on the nitrogen atom of the aromatic amine makes it a potent nucleophile. This allows it to participate in nucleophilic addition and condensation reactions, most notably with carbonyl compounds.

When reacted with aldehydes or ketones, the primary amine of 4-(3-Aminophenoxy)butanenitrile can undergo a nucleophilic addition to the carbonyl carbon, followed by dehydration, to form an imine (or Schiff base). masterorganicchemistry.com This reaction is typically acid-catalyzed and reversible. masterorganicchemistry.com

Similarly, the amine can act as a nucleophile towards carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. The reaction with a carboxylic acid typically requires heat and proceeds through an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt, which then dehydrates to the amide. wikipedia.org

Diazotization and Coupling Reactions

A hallmark reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org The resulting aryl diazonium salt is a valuable intermediate because the dinitrogen group (N₂) is an excellent leaving group. organic-chemistry.org

The diazonium salt of this compound can undergo two main classes of subsequent reactions:

Substitution Reactions (e.g., Sandmeyer Reaction): The diazonium group can be replaced by a wide variety of nucleophiles, often using a copper(I) salt as a catalyst in what is known as the Sandmeyer reaction. organic-chemistry.orgcore.ac.uk This allows for the introduction of groups that are difficult to install by direct electrophilic substitution, such as -Cl, -Br, and -CN. organic-chemistry.orgcore.ac.uk Other variations can introduce -I, -F (Balz-Schiemann reaction), and -OH. core.ac.ukresearchgate.net

Azo Coupling Reactions: The diazonium ion is an electrophile and can attack another electron-rich aromatic ring (a coupling component), such as a phenol (B47542) or another aniline (B41778), in an electrophilic aromatic substitution reaction. researchgate.net This process, known as azo coupling, results in the formation of an azo compound (R-N=N-R'), which are often intensely colored and form the basis of many synthetic dyes. scialert.net Studies on 3-aminophenol (B1664112) derivatives show they readily undergo diazotization and subsequent coupling to produce a variety of azo dyes. scialert.netresearchgate.net

Formation of Polymeric Structures via Amine Functionality

The difunctional nature of this compound, possessing both an amine and a nitrile group, along with its aromatic backbone, makes it a candidate for monomer synthesis in polymer chemistry. The aromatic amine functionality is particularly useful for creating high-performance polymers.

One significant application is in the synthesis of polyimides. The amine group can react with aromatic anhydrides in a two-step process. First, a poly(amic acid) is formed, which is then thermally or chemically treated to undergo cyclodehydration (imidization) to yield the final, robust polyimide. A patent describes a similar process where 4-(3-aminophenoxy)phthalonitrile (B15421024) reacts with an aromatic dianhydride to form an imide-containing phthalonitrile (B49051) monomer, which can then be polymerized.

Furthermore, aminophenoxy compounds are utilized in the development of other advanced polymeric materials. For instance, they have been incorporated into photoaligning materials, which are used in the manufacturing of liquid crystal displays. The amine group allows for the incorporation of the molecule into a larger polymer backbone whose properties can be tailored for specific applications.

Table 2: Polymerization Reactions Involving the Amine Group

| Polymer Type | Co-monomer/Reagent | Key Reaction | Resulting Linkage |

| Polyimide | Aromatic Dianhydride | Nucleophilic Acyl Substitution, Imidization | Imide |

| Azo Polymer | Diazonium Salt | Azo Coupling | Azo |

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. Its reactivity is centered on the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles.

Hydrolysis and Amidation Reactions

The most common reaction of the nitrile group is hydrolysis, which can be catalyzed by either acid or base. The reaction proceeds in two stages, allowing for the isolation of either an amide or a carboxylic acid.

Amidation: The initial step of hydrolysis involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the nitrile carbon. Tautomerization of the initial adduct leads to the formation of a primary amide. By carefully controlling the reaction conditions, the hydrolysis can often be stopped at this stage. This conversion of a nitrile to an amide is a form of amidation.

Hydrolysis to Carboxylic Acid: Under more forcing conditions (e.g., prolonged heating), the intermediate amide undergoes further hydrolysis to yield a carboxylic acid (in acidic conditions) or a carboxylate salt (in basic conditions). In acidic hydrolysis, the final products would be 4-(3-aminophenoxy)butanoic acid and an ammonium salt. In basic hydrolysis, the products would be the sodium salt of 4-(3-aminophenoxy)butanoic acid and ammonia (B1221849) gas. Research on the hydrolysis of other nitriles, such as α-aminophenylacetonitrile, confirms the formation of the corresponding amide as an intermediate.

Table 3: Products of Nitrile Group Hydrolysis

| Conditions | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed (e.g., H₃O⁺, Δ) | 4-(3-Aminophenoxy)butanamide | 4-(3-Aminophenoxy)butanoic acid |

| Base-Catalyzed (e.g., NaOH, Δ) | 4-(3-Aminophenoxy)butanamide | 4-(3-Aminophenoxy)butanoic acid |

Reduction to Amine Derivatives

The nitrile functional group in this compound is susceptible to reduction to form the corresponding primary amine, 4-(3-aminophenoxy)butan-1-amine. This transformation is a valuable synthetic route for introducing a flexible diamine linker into molecular structures. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The choice of reducing agent can be critical to avoid side reactions, particularly with the aromatic amine and ether linkages present in the molecule. For instance, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is often preferred for its chemoselectivity. The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields of the desired diamine.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. LiAlH₄2. H₂O | 4-(3-Aminophenoxy)butan-1-amine | Reduction |

| This compound | H₂, Raney Ni or Pd/C | 4-(3-Aminophenoxy)butan-1-amine | Catalytic Hydrogenation |

Cycloaddition Reactions Involving Nitrile

The nitrile group of this compound can participate in various cycloaddition reactions, providing a pathway to construct five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition with nitrile oxides, nitrile imines, or nitrile ylides. These reactions, often referred to as 1,3-dipolar cycloadditions, are powerful tools for synthesizing substituted oxadiazoles, triazoles, and other important heterocyclic scaffolds. nih.govsci-hub.seresearchgate.netnih.gov

For instance, reaction with a nitrile oxide, which can be generated in situ from an oxime precursor, would yield a 1,2,4-oxadiazole (B8745197) derivative. Similarly, reaction with a nitrile imine, typically formed from a hydrazonoyl halide, leads to the formation of a 1,2,4-triazole. nih.gov The regioselectivity of these cycloadditions is an important consideration and is influenced by the electronic and steric properties of both the nitrile and the 1,3-dipole. The use of transition metal catalysts, such as rhodium, can also facilitate these transformations and control their stereochemical outcome. researchgate.netcsic.es

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the electrophilic carbon atom of the nitrile group in this compound. chadsprep.commasterorganicchemistry.comyoutube.comlibretexts.org This reaction initially forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. This two-step process provides a versatile method for the synthesis of various ketone derivatives.

The reaction's success hinges on the careful control of reaction conditions to prevent side reactions with the amino group. Protection of the amino group, for example, by acylation, may be necessary prior to the addition of the organometallic reagent. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. chadsprep.com

| Reactant | Reagent(s) | Intermediate | Final Product |

| This compound | 1. RMgX2. H₃O⁺ | Imine | Ketone |

| This compound | 1. RLi2. H₃O⁺ | Imine | Ketone |

Transformations Involving the Phenoxy Ether Linkage

Cleavage and Rearrangement Reactions

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or by using strong reducing agents. These reactions typically proceed via nucleophilic substitution at the aliphatic carbon or cleavage of the aryl-oxygen bond.

Rearrangement reactions involving the phenoxy ether are less common but can be induced under specific catalytic or thermal conditions. For example, the Fries rearrangement, typically observed for acyl-protected phenols, could potentially be adapted for related structures. Another possibility is the Claisen rearrangement if an allyl group were present in the molecule, though this is not directly applicable to the parent compound.

Role in Electron Delocalization and Aromaticity

The phenoxy group plays a significant role in the electronic properties of the molecule. The oxygen atom's lone pairs can donate electron density into the benzene ring through resonance, a phenomenon known as n-π conjugation. mdpi.com This electron donation influences the aromaticity and reactivity of the phenyl ring. rsc.orgwikipedia.orgrsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all starting materials. rug.nlnih.govtaylorandfrancis.comresearchgate.netfrontiersin.org this compound, with its multiple functional groups (primary amine, nitrile, and ether linkage), is an excellent candidate for participation in various MCRs.

For example, the primary amino group can readily participate in Ugi or Passerini reactions. nih.gov In a Ugi four-component reaction (U-4CR), the amine would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide. The nitrile group could potentially undergo subsequent transformations in a tandem reaction sequence. The ability to participate in MCRs makes this compound a valuable building block for the rapid generation of diverse chemical libraries for applications in drug discovery and materials science. researchgate.netfrontiersin.org

Stereoselective and Regioselective Transformations of this compound

The exploration of stereoselective and regioselective transformations of "this compound" is a nuanced area of synthetic chemistry. Due to the limited availability of direct research on this specific compound, this section will extrapolate the potential for such selective reactions by examining studies on analogous structures. The inherent functionalities of the molecule—the aminophenoxy group and the butanenitrile chain—offer distinct sites for controlled chemical modifications.

The aminophenoxy moiety, with its ortho, meta, and para positions relative to the amino and ether functionalities, presents opportunities for regioselective reactions. Simultaneously, the chiral center that could be established at the carbon atom adjacent to the nitrile group is a focal point for stereoselective synthesis.

Potential Stereoselective Transformations

Stereoselectivity in the context of "this compound" would primarily revolve around the creation of a chiral center at the C2 or C4 positions of the butanenitrile chain. Asymmetric synthesis methodologies applied to analogous aliphatic nitriles and phenoxy derivatives can provide insight into how chirality might be introduced into the target molecule.

One of the most direct conceptual approaches to introduce chirality is through the asymmetric hydrocyanation of a suitable alkene precursor. The industrial synthesis of Naproxen, a well-known anti-inflammatory drug, utilizes an asymmetric hydrocyanation of a vinylnaphthalene. wikipedia.org This process employs a chiral phosphinite ligand to achieve high enantioselectivity. wikipedia.org A similar strategy could hypothetically be applied to synthesize a chiral precursor to "this compound".

Recent advancements have also demonstrated the use of dual electrocatalysis for the enantioselective hydrocyanation of conjugated alkenes, a method that boasts a broad substrate scope and high functional group tolerance. nih.gov Furthermore, rhodium-catalyzed asymmetric cyanide-free hydrocyanation of alkenes has been developed, offering a safer alternative to traditional methods that use hydrogen cyanide. researchgate.net

The nitrile group itself can be a handle for stereoselective reactions. For instance, C-metalated nitriles, generated from chelation-controlled conjugate additions, can act as chiral nucleophiles that react with various electrophiles with either retention or inversion of configuration, depending on the electrophile. duq.edu This approach allows for the installation of new stereocenters with a high degree of control. duq.edu

The table below summarizes potential stereoselective reactions applicable to the synthesis of chiral derivatives of "this compound" based on analogous systems.

Table 1: Potential Stereoselective Transformations

| Reaction Type | Catalyst/Reagent | Substrate Type | Potential Outcome for this compound Analogues | Reference |

|---|---|---|---|---|

| Asymmetric Hydrocyanation | Nickel complexes with chiral phosphite (B83602) ligands | Unactivated alkenes | Enantioselective formation of a chiral nitrile from a vinyl aminophenoxy precursor. | wikipedia.org |

| Dual Electrocatalytic Hydrocyanation | Cobalt and Copper catalysts with chiral ligands | Conjugated alkenes | Highly enantioselective synthesis of chiral nitriles under mild conditions. | nih.gov |

| Rhodium-Catalyzed Asymmetric Hydrocyanation | Rhodium catalyst with chiral ligands | Mono-, 1,2-, and 1,1-disubstituted alkenes | High-yield, high-enantioselectivity synthesis of chiral nitriles without the use of HCN. | researchgate.net |

Potential Regioselective Transformations

The aminophenoxy ring of "this compound" is rich in electrons and presents multiple sites for regioselective functionalization. The directing effects of the amino and ether groups play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Palladium-catalyzed reactions have shown great promise in achieving high regioselectivity in the functionalization of aminophenols. For example, a ligand-controlled regioselective aminocarbonylation of styrenes with aminophenols can be directed to yield either linear or branched amides with high selectivity by simply changing the phosphine (B1218219) ligand. chemistryviews.org This highlights the potential for catalyst control to direct reactions to either the amino or the hydroxyl group of an aminophenol.

Furthermore, the regioselectivity of electrophilic aromatic substitution on phenol derivatives can be controlled by the choice of protecting groups. For instance, a tetrafluoropyridyl (TFP) protecting group on a phenol can deactivate the ring towards electrophilic substitution, allowing for selective reaction on another aromatic ring within the same molecule. worktribe.com This strategy could be employed to selectively functionalize a different part of a more complex molecule containing the "this compound" scaffold.

The table below outlines potential regioselective reactions that could be applied to the aromatic ring of "this compound," based on studies of similar compounds.

Table 2: Potential Regioselective Transformations

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Findings for Analogous Systems | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | Pd(OAc)₂, various phosphine ligands | Amino or Hydroxyl group | Ligand choice dictates linear vs. branched amide formation. | chemistryviews.org |

| Electrophilic Aromatic Halogenation | NIS, NCS, NBS | Ortho/Para to activating groups | Protecting group strategy can control regioselectivity by altering ring reactivity. | worktribe.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide foundational information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy : This technique identifies the different chemical environments of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons on the aromatic ring, those on the alkyl chain, and the amine protons of 4-(3-Aminophenoxy)butanenitrile are expected to resonate in distinct regions of the spectrum. Furthermore, the splitting of signals (spin-spin coupling) reveals the number of neighboring protons, helping to piece together the fragments of the molecule. For instance, the adjacent methylene (B1212753) groups (–CH₂–) in the butoxy chain would appear as triplets.

¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in a molecule. Given the molecular symmetry, each carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, bonded to oxygen or nitrogen, or part of a nitrile group).

Predicted NMR Data for this compound

Since experimental data is not publicly available, the following tables present predicted chemical shifts based on established principles and spectral databases. libretexts.orglibretexts.orgcarlroth.comsigmaaldrich.com The actual values may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.2 - 7.2 | Multiplet (m) |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| O-CH₂ | ~4.0 | Triplet (t) |

| CH₂-CN | ~2.6 | Triplet (t) |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | ~159 |

| C-N (Aromatic) | ~148 |

| CH (Aromatic) | 100 - 130 |

| C≡N (Nitrile) | ~119 |

| O-CH₂ | ~67 |

| CH₂-CN | ~25 |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework of a molecule by showing correlations between nuclei. researchgate.netemerypharma.comcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a clear correlation between the signals of the three adjacent methylene groups in the butanenitrile chain, confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 67 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduyoutube.com This is invaluable for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key expected correlations for this compound would include signals from the O-CH₂ protons to the aromatic carbon attached to the ether oxygen, and from the aromatic protons to their neighboring carbons, thus confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. For this compound (C₁₀H₁₂N₂O), the monoisotopic mass is 176.09496 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Adducts for this compound uni.lu

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 |

| [M+Na]⁺ | C₁₀H₁₂N₂ONa⁺ | 199.08418 |

| [M+K]⁺ | C₁₀H₁₂N₂OK⁺ | 215.05812 |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the weakest bonds and most stable fragments. libretexts.orgmsu.edu

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the amine group.

Cleavage of the ether bond , leading to fragments corresponding to the aminophenol and butanenitrile moieties.

Loss of small molecules like HCN from the nitrile group or fragmentation along the alkyl chain.

Analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Bonds with a strong dipole moment, such as C=O or O-H, produce strong IR absorption bands. vscht.czlibretexts.org For this compound, key expected absorptions include N-H stretching of the amine, C-H stretching for both the aromatic ring and the alkyl chain, a strong C≡N stretch for the nitrile, and C-O-C stretching for the ether linkage.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. While IR spectroscopy depends on a change in dipole moment, Raman activity depends on a change in the polarizability of a bond. Therefore, symmetric, non-polar bonds, which are weak in IR spectra, often produce strong Raman signals. The C≡N and aromatic ring C=C stretches are expected to be strong in the Raman spectrum of this compound. nih.govspectroscopyonline.com

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium-Strong | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium-Weak | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium | Strong |

This combined application of NMR, mass spectrometry, and vibrational spectroscopy provides a complete and unambiguous characterization of the molecular structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is a powerful, non-destructive technique that provides the most precise information about the three-dimensional atomic arrangement within a crystalline solid. fzu.czuhu-ciqso.es This method is indispensable for determining the absolute molecular structure, including bond lengths, bond angles, and crystal packing. fzu.czmdpi.com

The principle of single-crystal XRD involves irradiating a monocrystalline sample with an X-ray beam. fzu.cz The wavelength of the X-rays is comparable to the interatomic distances within the crystal, leading to a diffraction pattern of scattered X-rays. fzu.cz By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. fzu.cz From this map, crystallographers can identify the positions of individual atoms and thus determine the molecule's complete structure. fzu.cz

For a compound like this compound, a successful single-crystal XRD analysis would yield precise data on the conformation of the butanenitrile chain, the geometry of the aminophenoxy group, and the orientation of the molecules relative to each other in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties. fzu.czmdpi.com

To perform this analysis, a suitable single crystal of this compound, ideally with dimensions of at least 0.1 mm, would be required. fzu.cz The crystal is mounted on a goniometer in a diffractometer and exposed to a monochromatic X-ray source, typically from a molybdenum (Mo) or copper (Cu) target. uhu-ciqso.es

While the principles of the technique are well-established, a specific single-crystal X-ray diffraction study for this compound has not been identified in publicly available literature. However, numerous studies on related aromatic and heterocyclic compounds demonstrate the utility of this method for unambiguous structural confirmation. mdpi.commdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell (e.g., triclinic, monoclinic). | Triclinic mdpi.com |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | P-1 mdpi.com |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.99 Å, b = 12.12 Å, c = 13.68 Å, α = 74.97°, β = 81.73°, γ = 83.21° mdpi.com |

| Volume (V) | The volume of the unit cell. | 947.98 ų mdpi.com |

| Z | The number of molecules per unit cell. | 2 mdpi.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its purity after synthesis and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Given the structure of this compound, which includes a polar amino group and an aromatic ring, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for its analysis. sielc.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For this compound, an isocratic or gradient elution method can be developed. A gradient elution, where the concentration of the organic modifier is increased over time, would be effective for separating the target compound from impurities with a wide range of polarities. diva-portal.org Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 100 mm, 5 µm particle size) | google.com |

| Mobile Phase A | Water with 0.1% Formic Acid | diva-portal.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sielc.comdiva-portal.org |

| Gradient | Start at 10% B, linear increase to 95% B over 15 minutes | google.com |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 °C | |

| Detection | UV at 254 nm | |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to the presence of a polar primary amine group, this compound has a relatively low volatility and may exhibit poor peak shape and adsorption on standard GC columns. Therefore, derivatization is typically required to analyze such amino compounds by GC. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com For the primary amine in this compound, a common approach is silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640) - TFAA). sigmaaldrich.comsigmaaldrich.com This process replaces the active hydrogen on the nitrogen atom with a nonpolar group, making the resulting derivative more suitable for GC analysis. sigmaaldrich.com

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. sigmaaldrich.comsigmaaldrich.com The column's stationary phase separates compounds based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for detection.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |

| Column | Capillary column (e.g., SLB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) | sigmaaldrich.com |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | sigmaaldrich.com |

| Inlet Temperature | 250 °C | sigmaaldrich.comsigmaaldrich.com |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.comsigmaaldrich.com |

| Detector Temperature | 300 °C |

To achieve unambiguous identification and structural confirmation, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide an orthogonal level of data, combining retention time information with mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov

LC-MS: This is arguably the most powerful technique for the analysis of this compound. An LC-MS system couples an HPLC instrument to a mass spectrometer. europa.eu As the compound elutes from the HPLC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₂N₂O, Monoisotopic Mass: 176.0950 Da), the expected m/z for the protonated molecule would be approximately 177.1022. uni.lu Further fragmentation of this ion (MS/MS) can be performed to obtain structural information that confirms the identity of the compound. nih.gov

GC-MS: Following derivatization, GC-MS can be used for the analysis of this compound. nih.govnih.gov In this technique, the GC column is connected to a mass spectrometer. As the derivatized analyte elutes, it is ionized, typically by Electron Ionization (EI). EI is a higher-energy technique that causes extensive fragmentation, producing a characteristic mass spectrum that serves as a "fingerprint" for the compound, allowing for its identification through library searching and spectral interpretation. nih.gov

| Adduct | Predicted m/z (mass-to-charge ratio) | Technique |

|---|---|---|

| [M+H]⁺ | 177.10224 | LC-MS (ESI+) |

| [M+Na]⁺ | 199.08418 | LC-MS (ESI+) |

| [M-H]⁻ | 175.08768 | LC-MS (ESI-) |

| [M]⁺ | 176.09441 | GC-MS (EI) |

Data sourced from PubChemLite predictions. uni.lu

Computational and Theoretical Investigations of 4 3 Aminophenoxy Butanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of a molecule. These methods provide fundamental insights into the behavior of a compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a primary computational method used to determine the electronic structure of molecules. For 4-(3-Aminophenoxy)butanenitrile, a DFT analysis would calculate the electron density to derive properties such as the total energy, the distribution of molecular orbitals, and the electrostatic potential. This would reveal how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its chemical behavior.

Ab Initio Methods for Geometric Optimization and Energetics

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods would be used to perform a geometric optimization of this compound, predicting its most stable three-dimensional shape. This involves calculating the molecule's potential energy surface to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. Such calculations are foundational for understanding the molecule's structural stability and energetics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and shape of these orbitals are key predictors of a molecule's reactivity. numberanalytics.com An FMO analysis for this compound would identify the HOMO as the primary site for electrophilic attack and the LUMO as the site for nucleophilic attack. The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and its propensity to undergo electronic transitions. numberanalytics.comlibretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a dynamic picture of the compound's behavior, including its flexibility and interactions with its environment.

Conformational Analysis and Stability Studies

MD simulations would be used to explore the different spatial arrangements, or conformations, that this compound can adopt due to the rotation around its single bonds. By simulating the molecule's movements over a period, researchers could identify the most prevalent and stable conformations, providing insight into its structural dynamics and how its shape might influence its interactions with other molecules.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a solution could be modeled using MD simulations. By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), it is possible to study the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces. These simulations would reveal how the solvent affects the molecule's conformation and stability, which is essential for understanding its behavior in a realistic chemical environment.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a pivotal role in mapping out the potential reaction pathways for the synthesis of this compound. By modeling the interactions between reactants and the energy changes throughout a reaction, researchers can predict the most likely mechanism. These investigations often involve complex calculations to determine the geometry of molecules and the energy of the system at various points along a reaction coordinate.

For instance, in the synthesis of similar compounds, computational studies have been employed to explore mechanisms such as nucleophilic substitution reactions. These studies can reveal the intricate details of bond formation and cleavage, providing a step-by-step depiction of the reaction. Mechanistic studies may propose a plausible reaction pathway involving key steps like turnover-limiting iron-nitrene generation followed by hydrogen atom transfer and radical rebound.

Transition State Characterization

A crucial aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Computational methods, such as density functional theory (DFT), are powerful tools for locating and characterizing these fleeting structures.

By calculating the vibrational frequencies of the molecular geometry, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For reactions involving related compounds, computational analyses have been used to compare different potential pathways, such as concerted N-H insertion and hydrogen atom abstraction/radical rebound mechanisms.

Reaction Coordinate Analysis

Reaction coordinate analysis involves plotting the energy of the system against the reaction coordinate, which represents the progress of the reaction. This provides an energy profile of the reaction, illustrating the relative energies of the reactants, transition states, intermediates, and products.

This analysis helps to identify the rate-determining step of the reaction, which is the step with the highest activation energy. For complex, multi-step reactions, computational analysis can unravel the entire energy landscape, providing a comprehensive understanding of the reaction dynamics. For example, in the study of related N-N bond formation reactions, energy diagrams have been constructed to compare different proposed pathways, such as a Cl···NH-assisted SN2 pathway versus a Curtius rearrangement pathway. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound like this compound.

Simulated NMR, IR, and UV-Vis Spectra

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational software can simulate ¹H and ¹³C NMR spectra by calculating the chemical shifts and coupling constants of the nuclei in the molecule. np-mrd.orguzh.chscm.com These simulations, often performed using DFT methods, can achieve excellent agreement with experimental data and aid in the assignment of complex spectra. nih.gov The process involves optimizing the molecular geometry and then calculating the NMR parameters, which can be influenced by factors such as solvent effects. schrodinger.com

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Computational methods can simulate IR spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netnih.govresearchgate.net These simulations are often used to assign the absorption bands in an experimental spectrum to specific molecular vibrations. mdpi.com Discrepancies between simulated and experimental spectra can sometimes be resolved by considering factors like intermolecular interactions. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com Simulating the UV-Vis spectrum can help in understanding the electronic structure of the molecule and interpreting the observed electronic transitions. mdpi.comresearchgate.netualberta.ca The accuracy of these simulations can be influenced by the choice of computational method and the inclusion of solvent effects. scm.comcopernicus.org

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (excluding specific physical properties)

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. nih.gov One of the key areas within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. conicet.gov.armdpi.comresearchgate.net These models are mathematical equations that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.net

The fundamental principle behind QSAR/QSPR is that the structure of a molecule, encoded by molecular descriptors, determines its activity or properties. conicet.gov.ar These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the activity or property of interest. conicet.gov.ar

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set. researchgate.net

Applicability Domain Definition: The chemical space for which the model can make reliable predictions is defined. aidic.it

These models are valuable tools in drug discovery and environmental science for prioritizing compounds for further experimental testing and for predicting the properties of new or untested chemicals. nih.govresearchgate.netresearchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in High-Performance Polymer Synthesis

The presence of a primary amine group allows 4-(3-Aminophenoxy)butanenitrile to act as a diamine monomer in polycondensation reactions. The incorporation of an ether linkage and a nitrile group into the polymer backbone could impart desirable properties such as improved solubility, thermal stability, and specific functionalities.

Polyimides and Poly(amide-imide)s Synthesis

In theory, this compound could be reacted with aromatic dianhydrides to form poly(amic acid) precursors, which can then be thermally or chemically cyclized to produce polyimides. The flexible ether linkage from the aminophenoxy moiety could enhance the processability of the resulting polyimides by improving their solubility in organic solvents and lowering their glass transition temperatures. kpi.ua The nitrile group, if retained in the final polymer, could serve as a site for further chemical modification or influence the polymer's dielectric properties. Similarly, its reaction with trimellitic anhydride (B1165640) chloride would yield poly(amide-imide)s, potentially combining high thermal stability with improved processability. google.com However, specific examples of polyimides or poly(amide-imide)s synthesized from this compound are not described in the available literature.

Polyamide and Poly(ether-amide) Development

The reaction of this compound with dicarboxylic acids or their derivatives would lead to the formation of polyamides. The incorporation of the ether linkage would classify these as poly(ether-amide)s. This structural feature is known to improve the solubility and lower the melting point of aromatic polyamides, making them more amenable to solution processing. csic.essemanticscholar.org The nitrile group could also contribute to specific intermolecular interactions, potentially affecting the mechanical and thermal properties of the resulting polymer. Research on other ether-containing diamines has shown the successful synthesis of soluble and thermally stable polyamides. mdpi.com

Aramid Copolymer Design and Preparation

Aramids, or aromatic polyamides, are known for their exceptional strength and thermal resistance. The rigidity of their backbones, however, often leads to poor solubility, making processing difficult. Incorporating flexible ether linkages is a known strategy to enhance the solubility and processability of aramids, enabling the fabrication of thin films and coatings. mdpi.comnih.gov By copolymerizing this compound with traditional aramid monomers, it would be theoretically possible to design aramid copolymers with improved solution processability. High-throughput screening and molecular dynamics simulations are modern approaches used to identify novel diamine monomers for high-performance aramid fibers, though this compound has not been specifically highlighted in such studies. nih.gov

Precursor for Functional Organic Materials

The unique combination of functional groups in this compound also suggests its potential as a building block for more complex organic materials with specific electronic or optical properties.

Luminescent and Optoelectronic Materials Development

While there is no direct evidence of this compound being used to create luminescent materials, aromatic amines and nitriles are classes of compounds that can be incorporated into fluorescent molecules. For instance, other aminophenoxy-containing structures have been used to synthesize fluorescent thin films for sensor applications. ossila.com The nitrile group, being an electron-withdrawing group, could be used to tune the electronic structure and photophysical properties of larger conjugated systems.

Electroactive and Semiconducting Polymer Architectures

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field. mdpi.comtaylorfrancis.com They have applications in actuators, sensors, and artificial muscles. researchgate.net Polyamides and polyimides with specific molecular designs can exhibit electroactive properties. The flexible ether linkage and the polar nitrile group of this compound could contribute to the dielectric properties necessary for certain types of EAPs. While various electroactive polyamides have been synthesized, those derived from this compound are not reported. mdpi.com The development of EAPs often involves the strategic incorporation of flexible segments and polar groups to enhance their performance, a role that this compound could theoretically fulfill. elspub.comnih.gov

Role in Supramolecular Chemistry and Self-Assembly

The design of complex, functional supramolecular structures through non-covalent interactions is a cornerstone of modern chemistry. The bifunctional nature of this compound, containing both hydrogen bond donors/acceptors and a polar nitrile group, makes it a promising candidate for the construction of ordered molecular assemblies.

Design of Non-Covalent Assemblies

The aminophenoxy group in this compound provides sites for hydrogen bonding, a fundamental interaction in directing the self-assembly of molecules. The amino group can act as a hydrogen bond donor, while the phenoxy oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. This allows for the formation of predictable patterns, such as chains or sheets, in the solid state.

Furthermore, the nitrile group itself is known to participate in various non-covalent interactions. The polarity of the C≡N bond can lead to dipole-dipole interactions and the nitrogen lone pair can engage in hydrogen bonding. rsc.orgresearchgate.net Research on other nitrile-containing molecules has demonstrated their ability to form stable, two-dimensional supramolecular networks on surfaces, driven by intermolecular hydrogen bonds between the nitrile and phenyl groups. rsc.org The interplay of these interactions within this compound could lead to the formation of complex and functional supramolecular architectures. Aryl nitriles have been shown to be effective as both hydrogen-bond acceptors and as functional groups that can be chemically modified after assembly. nih.govresearchgate.net

Host-Guest Chemistry Applications

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The design of host molecules with specific recognition properties is crucial for applications ranging from drug delivery to chemical sensing. thno.org While there is no specific research on this compound in this context, its structural features suggest its potential as a building block for larger host structures.

The aminophenoxy moiety is a component of various known host molecules and sensors. fu-berlin.denih.gov For instance, macrocyclic hosts incorporating aminophenoxy units could be synthesized, where the amino groups provide sites for interaction with anionic or neutral guests. The butanenitrile chain could be functionalized to create a larger cavity or to introduce additional binding sites. The nitrile group itself can act as a weak coordinating site for certain guest molecules. tudublin.ie The combination of these features could lead to the development of novel host systems with tailored selectivity.

Catalysis and Ligand Design

The development of efficient and selective catalysts is a primary goal in chemical synthesis. The structure of this compound, containing both a nitrogen donor in the amino group and a nitrile functionality, suggests its potential utility in the design of novel ligands for metal-based catalysis and as a scaffold for organocatalysts.

Coordination Chemistry with Transition Metals

The amino group and the nitrile group of this compound can both coordinate to transition metal centers. wikipedia.orgnih.gov Nitrile ligands are known to form complexes with a wide range of transition metals, often acting as labile ligands that can be easily displaced by other substrates, a useful property in catalytic cycles. wikipedia.orgunibo.it The coordination of the nitrile group to a metal center can also activate it towards nucleophilic attack. unibo.it

Compounds containing the o-aminophenol motif have been extensively studied as ligands for transition metal catalysts in various reactions, including oxidation and C-N bond formation. derpharmachemica.comresearchgate.netderpharmachemica.com The aminophenoxy portion of this compound could potentially bind to a metal center, with the flexible butanenitrile chain positioning the nitrile group for secondary interactions or to influence the steric and electronic environment of the catalyst. The coordination behavior would depend on the specific metal and reaction conditions.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Interacting Groups | Potential Metal Ions | Illustrative Application |

| Monodentate (N-amino) | Amino group | Pd(II), Pt(II), Cu(II) | Cross-coupling reactions |

| Monodentate (N-nitrile) | Nitrile group | Cu(I), Ag(I), Ru(II) | Lewis acid catalysis |

| Bidentate (N,N) | Amino and Nitrile groups | Rh(I), Ir(I) | Hydroformylation |

This table is illustrative and based on the known coordination chemistry of related functional groups. Specific outcomes would require experimental verification.

Development of Organocatalysts or Ligands for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.netmdpi.comnih.gov Chiral amines and their derivatives are a prominent class of organocatalysts. beilstein-journals.org While this compound is achiral, it could serve as a scaffold for the synthesis of chiral organocatalysts. For example, the amino group could be functionalized with a chiral auxiliary.